molecular formula C8H7N3O2 B1614193 6-Methyl-4-nitro-1H-indazole CAS No. 857773-68-3

6-Methyl-4-nitro-1H-indazole

Cat. No. B1614193
M. Wt: 177.16 g/mol
InChI Key: DLKUQAHLXGZFPM-UHFFFAOYSA-N
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Description

“6-Methyl-4-nitro-1H-indazole” is a derivative of indazole, which is an organic compound with the formula C7H5N3O2 . It’s an important organic reagent or pharmaceutical intermediate compound used in the preparation of key intermediates .


Synthesis Analysis

The synthesis of indazoles has been a subject of interest in recent years. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “6-Methyl-4-nitro-1H-indazole” can be analyzed using high resolution mass spectroscopy and 1H-, 13C-, and 19F-NMR spectroscopy . The geometry and electrostatic properties of the parent indazole and its derivative can be studied with ab initio quantum theory and density functional methods .


Chemical Reactions Analysis

Indazoles undergo a variety of chemical reactions. For instance, 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide 3-alkyl/aryl-1H-indazoles . Other reactions include Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, and iodine-mediated intramolecular aryl and sp3 C–H amination .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Methyl-4-nitro-1H-indazole” can be inferred from its molecular structure. It has a molecular weight of 163.1335 .

Scientific Research Applications

Corrosion Inhibition

6-Methyl-4-nitro-1H-indazole and its derivatives have been investigated for their effectiveness in inhibiting corrosion of metals in acidic environments. Research has shown that heterocyclic compounds, including indazoles, exhibit significant corrosion inhibition properties. These compounds can form a protective layer on the metal surface, reducing corrosion in acidic media (Babić-Samardžija et al., 2005).

Anticancer Activity

The development of new anticancer agents is a critical area of medicinal chemistry. Indazole derivatives, including those substituted at the 6-position with a nitro group, have shown promising antiproliferative effects against various cancer cell lines. A study highlighted the synthesis of new substituted benzo[g]indazoles functionalized with 6-nitro and 6-amino groups, showing significant antiproliferative activity, particularly against lung carcinoma cell lines (Cuartas et al., 2019).

Antibacterial Activity

In addition to anticancer properties, indazole derivatives have been explored for their antibacterial activity. The need for new antimicrobial agents to combat drug-resistant pathogens has led to the synthesis and testing of various indazole-based compounds. Some derivatives have exhibited significant effects against bacteria such as Bacillus subtilis, highlighting the potential of indazole compounds in developing new antibiotics (Shafiee et al., 2002).

Synthesis Precursor

Indazoles serve as valuable intermediates in organic synthesis, enabling the construction of complex molecular architectures. The reactivity of the nitro group in 6-Methyl-4-nitro-1H-indazole allows for various chemical transformations, facilitating the synthesis of a wide range of heterocyclic compounds. This versatility is demonstrated in studies involving the synthesis of 1H-indazoles from imidates and nitrosobenzenes, showcasing the compound's role in facilitating innovative synthetic routes (Wang & Li, 2016).

Safety And Hazards

“6-Methyl-4-nitro-1H-indazole” is considered hazardous. It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, germ cell mutagenicity, carcinogenicity, and specific target organ toxicity .

Future Directions

The future directions for “6-Methyl-4-nitro-1H-indazole” could involve further exploration of its synthesis methods and potential applications, particularly in the field of medicine .

properties

IUPAC Name

6-methyl-4-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-7-6(4-9-10-7)8(3-5)11(12)13/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKUQAHLXGZFPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NN2)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646465
Record name 6-Methyl-4-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-4-nitro-1H-indazole

CAS RN

857773-68-3
Record name 6-Methyl-4-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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